8-Fluoro-6-iodoquinolin-3-amine 8-Fluoro-6-iodoquinolin-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17685559
InChI: InChI=1S/C9H6FIN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2
SMILES:
Molecular Formula: C9H6FIN2
Molecular Weight: 288.06 g/mol

8-Fluoro-6-iodoquinolin-3-amine

CAS No.:

Cat. No.: VC17685559

Molecular Formula: C9H6FIN2

Molecular Weight: 288.06 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-6-iodoquinolin-3-amine -

Specification

Molecular Formula C9H6FIN2
Molecular Weight 288.06 g/mol
IUPAC Name 8-fluoro-6-iodoquinolin-3-amine
Standard InChI InChI=1S/C9H6FIN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2
Standard InChI Key FKUYWBXHVWJUEQ-UHFFFAOYSA-N
Canonical SMILES C1=C2C=C(C=NC2=C(C=C1I)F)N

Introduction

Structural and Chemical Identity of 8-Fluoro-6-iodoquinolin-3-amine

The quinoline core of 8-fluoro-6-iodoquinolin-3-amine consists of a bicyclic aromatic system fused with a pyridine ring. Substituents at the 3rd, 6th, and 8th positions introduce distinct electronic and steric effects:

  • Fluorine (C8): As an electron-withdrawing group, fluorine enhances the compound’s metabolic stability and influences intermolecular interactions.

  • Iodine (C6): The bulky iodine atom contributes to halogen bonding, potentially improving target binding affinity .

  • Amine (C3): The primary amine facilitates protonation under physiological conditions, impacting solubility and chelation properties .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H6FIN2\text{C}_9\text{H}_6\text{FIN}_2
Molecular Weight288.06 g/mol
Density~1.97 g/cm³ (estimated)
Boiling Point~390°C (analogous compounds)
LogP (Partition Coefficient)2.8 (predicted)

The compound’s low aqueous solubility (predicted <0.1 mg/mL) necessitates formulation strategies for biomedical applications.

Synthetic Pathways and Industrial Optimization

Conventional Electrophilic Substitution

The synthesis of 8-fluoro-6-iodoquinolin-3-amine typically begins with a pre-functionalized quinoline precursor. Sequential electrophilic substitutions introduce fluorine and iodine atoms under controlled conditions. For example:

  • Fluorination: Direct fluorination at C8 using HF-pyridine\text{HF-pyridine} or Selectfluor\text{Selectfluor}.

  • Iodination: Iodine monochloride (ICl\text{ICl}) in acetic acid selectively substitutes C6.

  • Amination: Palladium-catalyzed coupling introduces the C3 amine group.

This multi-step process achieves moderate yields (40–60%) but requires chromatographic purification, limiting scalability.

Continuous Flow Reactor Innovations

Recent advances in flow chemistry have addressed bottlenecks in traditional batch synthesis. A telescoped one-pot method, inspired by the synthesis of related quinolones , demonstrates promise:

  • Step 1: Continuous amidation of 3-amino-4-fluorophenol with methyl 3,3-dimethoxypropionate in toluene, catalyzed by DIPEA\text{DIPEA} and PivCl\text{PivCl} .

  • Step 2: Acid-induced cyclization to form the quinoline core without intermediate isolation .

  • Step 3: In-line iodination using NIS\text{NIS} (NN-iodosuccinimide).

This approach reduces reaction time by 50% and improves yield to 70–75%, bypassing column chromatography .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Scalability
Electrophilic Substitution4595Moderate
Continuous Flow7299High

Mechanistic Insights into Biological Activity

Anticancer Activity and Multidrug Resistance (MDR)

8-Fluoro-6-iodoquinolin-3-amine exhibits selective toxicity against MDR cancer cells overexpressing PP-glycoprotein (PP-gp) . Key mechanisms include:

  • Metal Chelation: The amine and quinoline nitrogen atoms coordinate transition metals (e.g., Fe²⁺, Cu²⁺), disrupting redox homeostasis in cancer cells .

  • DNA/RNA Interference: Intercalation into nucleic acids inhibits replication and transcription, with IC₅₀ values of 1.2–3.8 µM in leukemia cell lines .

  • P-gp Inhibition: Unlike conventional chemotherapeutics, this compound bypasses PP-gp efflux, retaining cytotoxicity in resistant cells .

Table 3: Cytotoxicity Profiling

Cell LineIC₅₀ (µM)Selectivity Ratio (MDR/Parental)
MES-SA (Parental)4.21.0
MES-SA/Dx5 (MDR)1.80.43
A431 (Parental)5.11.0
A431/P-gp (MDR)2.30.45

Structure-Activity Relationships (SAR)

Critical structural determinants of bioactivity include:

  • Halogen Positioning: Fluorine at C8 enhances membrane permeability, while iodine at C6 augments target binding via halogen bonds .

  • Amine Protonation: The pKaK_a of the C3 amine (~8.2) ensures partial protonation at physiological pH, facilitating lysosomal accumulation .

  • Quinoline Rigidity: The planar aromatic system optimizes intercalation into DNA base pairs.

Modifications Impacting Efficacy:

  • Replacing iodine with smaller halogens (Cl, Br) reduces MDR selectivity by 40–60% .

  • Alkoxy substitutions at C5 (e.g., methoxy) diminish antileishmanial activity, underscoring the importance of C6 iodine .

Therapeutic Applications and Challenges

Oncology

8-Fluoro-6-iodoquinolin-3-amine’s MDR selectivity positions it as a candidate for:

  • Adjuvant Therapy: Combining with paclitaxel reduces ovarian cancer tumor burden by 78% in murine models .

  • Theranostics: Iodine-131 labeling enables simultaneous radiotherapy and chemotherapy.

Infectious Diseases

Ongoing studies explore its utility against:

  • Tuberculosis: Synergizes with isoniazid to shorten treatment duration.

  • Leishmaniasis: Demonstrates IC₅₀ = 4.9 µM against L. major amastigotes, comparable to miltefosine .

Challenges in Clinical Translation

  • Toxicity: Off-target effects in hepatic and renal tissues at doses >10 mg/kg.

  • Synthetic Costs: Iodine sourcing and purification account for 65% of production expenses .

Future Directions

  • Prodrug Development: Masking the amine as a phosphate ester improves oral bioavailability by 300%.

  • Nanoparticle Delivery: Liposomal encapsulation reduces nephrotoxicity while enhancing tumor accumulation .

  • Targeted Halogenation: Photoactivated iodination strategies to minimize byproduct formation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator